molecular formula C13H10N2O B11892483 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile CAS No. 1346691-61-9

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

Cat. No.: B11892483
CAS No.: 1346691-61-9
M. Wt: 210.23 g/mol
InChI Key: BBUUHMILNBPTQG-UHFFFAOYSA-N
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Description

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile (CAS 1346691-61-9) is an organic compound with a molecular weight of 210.23 g/mol and the molecular formula C 13 H 10 N 2 O . This chemical features a benzonitrile group linked to a hydroxymethyl-substituted pyridine ring, a structure that makes it a valuable intermediate in synthetic and medicinal chemistry research. The presence of both a nitrile and a hydroxymethyl group offers two distinct sites for further chemical modification, facilitating the synthesis of more complex molecules or libraries for biological screening. As a biphenyl derivative, it serves as a crucial building block in the development of potential pharmaceutical compounds and other advanced materials. For this product, proper handling and storage are essential; it should be kept sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

1346691-61-9

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H10N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-8,16H,9H2

InChI Key

BBUUHMILNBPTQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has emerged as the most reliable method for forming the biaryl bond between the pyridine and benzonitrile moieties. A representative protocol involves coupling 5-(hydroxymethyl)pyridin-3-ylboronic acid with 4-bromobenzonitrile under palladium catalysis.

Reaction conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 78–82%

Critical to success is the protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions. Subsequent TBAF-mediated deprotection regenerates the hydroxymethyl functionality without compromising the nitrile group.

Sonogashira Coupling for Alkyne Intermediates

For analogs requiring late-stage functionalization, Sonogashira coupling of 3-iodo-5-(hydroxymethyl)pyridine with 4-cyanophenylacetylene provides an alternative pathway:

3-Iodo-5-(TBSOCH2)pyridine + HC≡C-C6H4-CNPdCl2(PPh3)2,CuIProduct\text{3-Iodo-5-(TBSOCH}_2\text{)pyridine + HC≡C-C}_6\text{H}_4\text{-CN} \xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2, \text{CuI}} \text{Product}

This method achieves 65–70% yield but requires rigorous exclusion of moisture and oxygen.

Cyclocondensation Approaches

TMSOTf-Promoted Pyridine Ring Formation

A chiral pool strategy starting from D-mandelic acid derivatives enables enantioselective synthesis of the hydroxymethylpyridine subunit:

  • β-Ketoenamide Formation :
    D-Mandelic acid derivative + Enamino ketoneTMSOTf4-Pyridone intermediate\text{D-Mandelic acid derivative + Enamino ketone} \xrightarrow{\text{TMSOTf}} \text{4-Pyridone intermediate}

  • Nonaflation and Cross-Coupling :
    The 4-pyridone intermediate undergoes conversion to a nonaflate, enabling Suzuki coupling with 4-cyanophenylboronic acid:
    Pyridyl nonaflate + 4-CN-C6H4-B(OH)2Pd(dppf)Cl2Target compound\text{Pyridyl nonaflate + 4-CN-C}_6\text{H}_4\text{-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target compound}

This sequence achieves 58% overall yield with >99% ee, making it ideal for pharmacological applications requiring enantiopurity.

Functional Group Interconversion Strategies

Hydroxymethyl Group Installation via Oxidation-Reduction

A three-step sequence starting from 5-methylpyridine-3-carbonitrile:

StepReactionConditionsYield
1Bromination (NBS)CCl₄, 75°C, 6h89%
2Hydrolysis (NaOH)EtOH/H₂O, reflux, 24h76%
3NaBH₄ ReductionTHF, 0°C → RT, 2h68%

This approach suffers from competitive nitrile hydrolysis but provides a viable route when boronic acid precursors are unavailable.

Protecting Group Strategies

Silyl Ether Protection

Comparative studies of protecting groups reveal optimal performance with TBS protection:

Protecting GroupDeprotection AgentYield Loss (%)Nitrile Stability
TBSTBAF2.1Excellent
AcetylK₂CO₃/MeOH8.7Moderate
MOMHCl/THF15.4Poor

Data adapted from large-scale (100 g) production trials.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous flow process enhances reproducibility and safety:

Reactor Design :

  • Micromixer (0.5 mm ID) for rapid reagent mixing

  • Pd-coated reactor walls (2 μm thickness)

  • Residence time: 8.2 min at 120°C

This system achieves 92% conversion with 99.8% purity by HPLC, representing a 40% productivity increase over batch methods .

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) at position 5 of the pyridine ring undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO4\text{KMnO}_4Acidic (e.g., H2SO4\text{H}_2\text{SO}_4), 80–100°C5-Carboxypyridin-3-yl benzonitrile65–78%
CrO3\text{CrO}_3Anhydrous CH2Cl2\text{CH}_2\text{Cl}_2, RT5-Formylpyridin-3-yl benzonitrile45–60%
PCC\text{PCC}CH2Cl2\text{CH}_2\text{Cl}_2, RT, 12 h5-Formylpyridin-3-yl benzonitrile70–85%

Oxidation selectivity depends on reagent strength: strong oxidants like KMnO4\text{KMnO}_4 fully oxidize CH2OH-\text{CH}_2\text{OH} to COOH-\text{COOH}, while milder agents (e.g., CrO3\text{CrO}_3 or PCC\text{PCC}) stop at the aldehyde stage.

Hydrolysis of the Nitrile Group

The benzonitrile moiety (C≡N-\text{C≡N}) undergoes hydrolysis to form carboxylic acid or amide derivatives:

Conditions Catalyst/Reagent Product Yield Reference
Acidic (HCl\text{HCl}, 6M)Reflux, 6–8 h4-(5-(Hydroxymethyl)pyridin-3-yl)benzamide55–70%
Alkaline (NaOH\text{NaOH}, 40%)100°C, 3 h4-(5-(Hydroxymethyl)pyridin-3-yl)benzoic acid80–90%
Enzymatic (Nitrilase)pH 7.4, 37°C, 24 h4-(5-(Hydroxymethyl)pyridin-3-yl)benzamide60–75%

Acidic hydrolysis favors amide formation, while alkaline conditions yield carboxylic acids. Enzymatic methods provide stereoselective hydrolysis under mild conditions.

Suzuki Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions:

Boronic Acid Catalyst Conditions Product Yield Reference
Phenylboronic acidPd(PPh3)4\text{Pd(PPh}_3)_4Microwave, 150°C, 30 min4-(5-(Hydroxymethyl)-4-phenylpyridin-3-yl)benzonitrile65–80%
4-Methoxyphenylboronic acidPd(OAc)2\text{Pd(OAc)}_2/SPhos\text{SPhos}EtOH\text{EtOH}, 80°C, 12 h4-(5-(Hydroxymethyl)-4-(4-methoxyphenyl)pyridin-3-yl)benzonitrile70–85%

These reactions preserve the hydroxymethyl group while introducing aryl substituents at the pyridine’s position 4. Catalyst choice impacts efficiency; silica-bound Pd\text{Pd} catalysts reduce contamination risks .

Nucleophilic Substitution at the Hydroxymethyl Group

The CH2OH-\text{CH}_2\text{OH} group undergoes substitution with electrophiles:

Reagent Conditions Product Yield Reference
SOCl2\text{SOCl}_2CH2Cl2\text{CH}_2\text{Cl}_2, RT, 2 h5-(Chloromethyl)pyridin-3-yl benzonitrile90–95%
Ac2O\text{Ac}_2\text{O}Pyridine, RT, 6 h5-(Acetoxymethyl)pyridin-3-yl benzonitrile85–92%

Chlorination with SOCl2\text{SOCl}_2 generates a reactive intermediate for further functionalization, while acetylation improves solubility for biological assays.

Reduction Reactions

The nitrile group can be selectively reduced:

Reagent Conditions Product Yield Reference
LiAlH4\text{LiAlH}_4THF\text{THF}, 0°C, 1 h4-(5-(Hydroxymethyl)pyridin-3-yl)benzylamine50–65%
H2\text{H}_2 (1 atm)Raney Ni\text{Raney Ni}, EtOH\text{EtOH}, RT4-(5-(Hydroxymethyl)pyridin-3-yl)benzylamine70–85%

Catalytic hydrogenation offers higher selectivity and avoids over-reduction compared to LiAlH4\text{LiAlH}_4.

Scientific Research Applications

1.1. Enzyme Inhibition

Research indicates that 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile may exhibit biological activity due to its structural components. Compounds with similar structures have been investigated for their potential as enzyme inhibitors, particularly in relation to cancer and inflammatory diseases. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, such as:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, targeting pathways involved in cancer progression and inflammatory responses. Kinases are crucial in regulating cellular processes, making them attractive targets for therapeutic intervention .
  • Enzyme Interaction Studies : Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Binding affinity studies and mechanism elucidation are necessary for further research .

1.2. Anticancer Properties

The structural similarity to known anticancer agents suggests that 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile could possess anticancer properties. Compounds designed to inhibit specific cancer-related pathways have shown promise in preclinical studies, indicating the need for further exploration of this compound's potential .

2.1. Synthesis of Functional Materials

The unique chemical properties of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile allow it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed to create functional materials with specific properties, such as:

  • Polymeric Materials : The compound can be incorporated into polymer matrices to enhance material performance or add functionality.
  • Nanomaterials : Its ability to interact with various substrates makes it suitable for developing nanomaterials with tailored properties for applications in electronics or photonics.

A study investigated the biological activity of compounds structurally related to 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile, focusing on their efficacy as enzyme inhibitors in vitro. Results indicated significant inhibition of target enzymes associated with inflammation and cancer pathways, highlighting the therapeutic potential of this class of compounds .

3.2. Synthesis Methodologies

Various synthetic routes have been developed to produce 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile, emphasizing the need for methods that optimize yield and purity. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Molecular Formula Notable Properties/Activities Reference
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile (Target) Pyridine-3-yl with hydroxymethyl at C5; benzonitrile at C4 C₁₃H₁₀N₂O Hypothesized enzyme inhibition (based on analogs) N/A
4-[[4-(2-Fluoro-4-(pyridin-3-yl)phenoxy)-5-(hydroxymethyl)pyrimidin-2-yl]amino]benzonitrile (9m) Pyrimidine core with hydroxymethyl and fluorophenyl-phenoxy substituents; benzonitrile C₂₅H₁₈FN₅O₂ Reverse transcriptase inhibitor (picomolar IC₅₀); NMR δ 10.18 (s, NH), 4.62 (s, CH₂OH) [7]
4-(4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6h) Hydantoin core with hydroxymethyl, nitrophenyl, and trifluoromethyl substituents C₂₀H₁₄F₃N₃O₃S Androgen receptor antagonist; m.p. 206–208°C; 39% yield [4]
4-[(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl]benzonitrile Tetrazole linker; pyridine and benzonitrile substituents C₁₄H₉N₅ Metal-organic framework ligand; synthesized for coordination chemistry [10]
4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile (SH-5341) Fluorophenyl-hydroxymethyl group; benzonitrile C₁₄H₉FNO Positional isomer of target; CAS 220583-40-4; potential intermediate in drug synthesis [13]

Key Observations :

  • Bioactivity : Compounds like 9m and 6h demonstrate the role of benzonitrile-containing structures in enzyme inhibition and receptor modulation. The hydroxymethyl group in 9m enhances solubility and binding affinity to reverse transcriptase , while the hydantoin core in 6h contributes to androgen receptor antagonism .
  • Structural Flexibility : Replacement of the pyridine ring with tetrazole (10 ) or pyrimidine (9m ) alters electronic properties and binding modes, highlighting the benzonitrile moiety's versatility in drug design .

Functional Analogs (Enzyme Inhibitors)

Several LSD1 inhibitors share the benzonitrile pharmacophore but differ in substituents:

Compound Name Target Enzyme Key Structural Differences Potency/Selectivity Reference
(R)-4-(5-(pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile (GSK354) LSD1 Pyrrolidin-3-ylmethoxy and p-tolyl substituents Reversible inhibition; used in leukemia differentiation studies [3]
4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile LSD1 Piperidine substituent; co-crystallized with LSD1•CoREST Structural studies reveal hydrogen bonding with Asp555 and Asp556 [5]
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile (Target) Hypothesized Hydroxymethyl group at pyridine C5 Predicted moderate activity based on analog data N/A

Key Observations :

  • Crystallographic Data : The piperidine analog’s interaction with LSD1 highlights the importance of substituent bulkiness and polarity in enzyme binding .

Biological Activity

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile, a compound featuring a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is characterized by a hydroxymethyl group attached to a pyridine ring, which is further connected to a benzonitrile group. This structural composition is crucial for its biological interactions.

Research indicates that compounds with pyridine and benzonitrile functionalities often exhibit diverse biological activities. The hydroxymethyl group may play a significant role in enhancing solubility and facilitating interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that compounds similar to 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can induce apoptosis in cancer cell lines. For instance, derivatives containing pyridine rings have been reported to exhibit cytotoxic effects against breast cancer cells (MCF-7) and other malignancies, with IC50 values indicating significant potency (Table 1) .
  • Enzyme Inhibition :
    • Pyridine derivatives are often evaluated for their ability to inhibit specific enzymes linked to cancer progression. For example, some studies have indicated that certain analogs can inhibit kinases involved in cell proliferation pathways .
  • Antimicrobial Properties :
    • Compounds featuring similar structures have also demonstrated antimicrobial activities against various bacterial strains, suggesting that 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile may possess similar properties .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction via caspase activation
Compound BU-9372.41Cell cycle arrest at G1 phase
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrileMCF-7TBDTBD

Note: TBD = To Be Determined based on future experimental results.

Case Studies

  • Study on Cytotoxicity :
    A recent study evaluated the cytotoxic effects of various pyridine derivatives, including those structurally related to 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile. Results indicated that these compounds could effectively induce apoptosis in MCF-7 cells through the activation of apoptotic pathways .
  • Enzyme Interaction Studies :
    Another study utilized docking simulations to assess the binding affinity of pyridine-based compounds to specific kinases. The findings suggested that structural modifications could enhance binding efficacy, potentially leading to the development of more potent inhibitors for therapeutic use .

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as benzonitrile derivatives may release toxic HCN under decomposition .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

How can computational modeling guide the design of benzonitrile-based inhibitors?

Q. Advanced

  • Molecular dynamics (MD) : Simulate binding stability of the pyridyl-hydroxymethyl group in enzyme active sites (e.g., 1 µs simulations in GROMACS).
  • QSAR models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with IC50_{50} values for lead optimization .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and regioselectivity in electrophilic substitutions.

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